6-Bromo-3-chloro-2,4-difluoroaniline
Overview
Description
6-Bromo-3-chloro-2,4-difluoroaniline is an organic compound with the molecular formula C6H3BrClF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-2,4-difluoroaniline typically involves the halogenation of aniline derivatives. One common method is the stepwise introduction of bromine, chlorine, and fluorine atoms onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions. For example, starting with 2,4-difluoroaniline, bromination can be carried out using bromine in the presence of a catalyst like iron(III) bromide. Chlorination can be performed using chlorine gas or a chlorinating agent such as sulfuryl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-2,4-difluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-3-chloro-2,4-difluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2,4-difluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms can enhance the compound’s binding affinity to target proteins, influencing its biological activity. The exact molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-difluoroaniline
- 2-Bromo-4,6-difluoroaniline
- 3-Chloro-2,4-difluoroaniline
Uniqueness
6-Bromo-3-chloro-2,4-difluoroaniline is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical and physical properties. This unique substitution pattern can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
6-bromo-3-chloro-2,4-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2N/c7-2-1-3(9)4(8)5(10)6(2)11/h1H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZBCJHYBMSVAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378309 | |
Record name | 6-bromo-3-chloro-2,4-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201849-12-9 | |
Record name | 6-bromo-3-chloro-2,4-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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